molecular formula C21H18N2O5S B611822 WRG-28 CAS No. 1913291-02-7

WRG-28

Cat. No.: B611822
CAS No.: 1913291-02-7
M. Wt: 410.444
InChI Key: AARVTLIQNGAELZ-UHFFFAOYSA-N
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Description

WRG-28 is a selective, extracellularly acting allosteric inhibitor of discoidin domain receptor 2 (DDR2). It has an IC50 value of 230 nM and is known for its ability to inhibit tumor invasion, migration, and the tumor-supporting effects of cancer-associated fibroblasts (CAFs). This compound also shows efficacy in inhibiting metastatic breast tumor cell colonization in the lungs and has demonstrated activity in relieving rheumatoid arthritis in a collagen-induced arthritis (CAIA) mouse model .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WRG-28 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving selective inhibitors and allosteric modulators .

Industrial Production Methods

Industrial production of this compound follows standard protocols for the synthesis of small molecule inhibitors. This involves large-scale organic synthesis, purification, and quality control to ensure the compound’s purity and efficacy. The production process is optimized for yield and cost-effectiveness, adhering to Good Manufacturing Practices (GMP) to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

WRG-28 undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as collagen I and specific cell lines expressing DDR2. The conditions include incubation times ranging from 4 hours to several days, with concentrations of this compound varying from 0.25 µM to 2 µM .

Major Products Formed

The major products formed from these reactions include inhibited forms of DDR2, reduced levels of phosphorylated tyrosine residues, and decreased activation of downstream signaling pathways such as ERK .

Scientific Research Applications

WRG-28 has a wide range of scientific research applications, including:

Mechanism of Action

WRG-28 exerts its effects by selectively inhibiting the extracellular domain of DDR2 through allosteric modulation. This inhibition prevents the receptor-ligand interactions that are crucial for DDR2-mediated signaling. By targeting DDR2, this compound inhibits tumor invasion, migration, and the tumor-supporting roles of the stroma. It also inhibits metastatic breast tumor cell colonization in the lungs .

Biological Activity

WRG-28 is a selective allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase implicated in various cancer processes, particularly breast cancer metastasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on tumor cells, and implications for cancer treatment.

This compound functions by inhibiting the interaction between DDR2 and collagen, a critical factor in tumor cell invasion and migration. The compound demonstrates a moderate potency with an IC50 value of approximately 230 nM for inhibiting DDR2-ligand binding . Unlike traditional inhibitors that target ligand-receptor binding sites, this compound operates through allosteric modulation, effectively preventing receptor activation without directly blocking the binding site .

Key Findings on Mechanisms

  • Inhibition of Tyrosine Phosphorylation : In HEK293 cells expressing DDR2, this compound significantly reduced collagen I-mediated tyrosine phosphorylation and downstream ERK activation, which are crucial for SNAIL1 protein stabilization and subsequent cell migration .
  • Selectivity : this compound selectively inhibits DDR2 without affecting DDR1 or unrelated receptor tyrosine kinases (RTKs), as demonstrated by biolayer interferometry and RTK signaling arrays .

Tumor Invasion and Migration

Research indicates that this compound effectively inhibits tumor cell invasion and migration in vitro. In studies involving breast cancer cell lines such as BT549 and 4T1, treatment with this compound resulted in a marked reduction in invasive capabilities comparable to cells depleted of DDR2 through RNA interference .

Table 1: Inhibition of Tumor Cell Invasion by this compound

Cell LineTreatmentInvasion Assay Result
BT549This compoundSignificant reduction
4T1This compoundSignificant reduction
ControlNoneBaseline invasion

Impact on Chemoresistance

Recent findings suggest that this compound also suppresses cell proliferation in epirubicin-resistant breast cancer cell lines (M-EPIR and 231-EPIR). This indicates potential utility in overcoming drug resistance associated with DDR2 expression .

Case Studies

Case Study: Breast Cancer Models

In vivo studies using mouse models have demonstrated that this compound treatment significantly reduces the metastatic colonization of breast tumor cells in the lungs. The compound was shown to inhibit both tumor-stromal interactions and the overall metastatic process, highlighting its potential as an antimetastatic agent .

Case Study: Melanoma Resistance

In melanoma models where drug resistance was induced, inhibition of DDR2 with this compound led to decreased AXL expression and reduced actin stress fiber formation. This suggests that targeting DDR2 may be a viable strategy to counteract resistance mechanisms in aggressive cancers .

Properties

IUPAC Name

N-ethyl-4-[(7-oxophenoxazin-3-yl)oxymethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-2-22-29(25,26)17-7-3-14(4-8-17)13-27-16-6-10-19-21(12-16)28-20-11-15(24)5-9-18(20)23-19/h3-12,22H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARVTLIQNGAELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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